Malathion D10 (diethyl D10)

概要

説明

Malathion-d10 is a deuterated form of malathion, an organophosphate insecticide. It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify malathion levels in various samples . The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in studies requiring precise measurements.

作用機序

Target of Action

Malathion-D10, also known as Malathion-(diethyl-d10) or Malathion D10 (diethyl D10), is an organophosphate insecticide . Its primary target is the enzyme acetylcholinesterase (AChE) . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

Malathion-D10 inhibits the activity of acetylcholinesterase . It binds irreversibly to the serine residue in the active catalytic site of the cholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . The excess acetylcholine continues to transmit nerve impulses, leading to a variety of symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Malathion-D10 is the cholinergic pathway . The inhibition of acetylcholinesterase disrupts the normal function of this pathway, leading to an overstimulation of the nerves . Additionally, degradation of Malathion-D10 can lead to the formation of more potent toxins than the parent compound .

Result of Action

The inhibition of acetylcholinesterase by Malathion-D10 leads to an overstimulation of the nerves, resulting in a variety of symptoms . These can include muscle weakness, twitching, and paralysis . In severe cases, this can lead to respiratory failure and death . Malathion-D10 can also have toxic effects on various organs, including the liver, kidneys, and lungs .

Action Environment

The action of Malathion-D10 can be influenced by various environmental factors. For example, the temperature can affect the degradation pathways of Malathion-D10, influencing the formation of its metabolites . Additionally, the presence of other chemicals in the environment can potentially interact with Malathion-D10, affecting its stability and efficacy .

生化学分析

Biochemical Properties

Malathion D10 (diethyl D10) plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. It interacts with several enzymes, including carboxylesterases and phosphatases, which are involved in its hydrolysis and detoxification. The compound binds to these enzymes, leading to the formation of mono- and diacid metabolites . These interactions are crucial for understanding the detoxification processes and the environmental fate of organophosphate compounds.

Cellular Effects

Malathion D10 (diethyl D10) affects various types of cells and cellular processes. It influences cell function by inhibiting acetylcholinesterase, an enzyme critical for nerve function . This inhibition leads to the accumulation of acetylcholine in synapses, causing continuous nerve signal transmission, which can result in neurotoxicity. Additionally, malathion D10 (diethyl D10) can induce oxidative stress, affecting cellular metabolism and gene expression . These effects are observed in both neuronal and non-neuronal cells, highlighting the compound’s broad impact on cellular physiology.

Molecular Mechanism

The molecular mechanism of malathion D10 (diethyl D10) involves its binding to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This binding prevents the breakdown of acetylcholine, leading to prolonged nerve signal transmission. Furthermore, malathion D10 (diethyl D10) undergoes biotransformation to form malaoxon, a more potent inhibitor of acetylcholinesterase . This transformation enhances the compound’s neurotoxic effects. Additionally, malathion D10 (diethyl D10) can interact with other biomolecules, such as proteins and lipids, altering their function and contributing to its overall toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of malathion D10 (diethyl D10) change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light and heat . Over time, the degradation products can influence cellular function, leading to long-term effects on cellular metabolism and gene expression. In vitro and in vivo studies have shown that prolonged exposure to malathion D10 (diethyl D10) can result in cumulative toxicity, affecting various cellular processes .

Dosage Effects in Animal Models

The effects of malathion D10 (diethyl D10) vary with different dosages in animal models. At low doses, the compound can cause mild neurotoxic effects, such as tremors and muscle weakness . At higher doses, it can lead to severe toxicity, including convulsions, respiratory distress, and even death . Threshold effects have been observed, where a specific dose level triggers a significant increase in toxicity. These studies highlight the importance of understanding the dose-response relationship to assess the safety and risk associated with malathion D10 (diethyl D10) exposure .

Metabolic Pathways

Malathion D10 (diethyl D10) is involved in several metabolic pathways, primarily through its interaction with carboxylesterases and phosphatases . These enzymes catalyze the hydrolysis of malathion D10 (diethyl D10) to form mono- and diacid metabolites, which are further metabolized to non-toxic compounds . The compound also undergoes oxidative desulfurization and demethylation, leading to the formation of malaoxon and other metabolites . These metabolic pathways are essential for understanding the detoxification and elimination of malathion D10 (diethyl D10) in biological systems .

Transport and Distribution

Malathion D10 (diethyl D10) is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich tissues . Additionally, the compound can interact with transport proteins, facilitating its distribution to different cellular compartments . The localization and accumulation of malathion D10 (diethyl D10) in specific tissues can influence its toxicity and overall biological effects .

Subcellular Localization

The subcellular localization of malathion D10 (diethyl D10) affects its activity and function. The compound can localize to various organelles, including the endoplasmic reticulum and mitochondria . In these organelles, malathion D10 (diethyl D10) can interact with specific proteins and enzymes, altering their function and contributing to its toxic effects . Post-translational modifications, such as phosphorylation, can also influence the targeting and localization of malathion D10 (diethyl D10) within cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Malathion-d10 involves the incorporation of deuterium into the malathion molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated ethanol, which is then used to esterify the corresponding acid. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of Malathion-d10 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity. The final product is typically purified using techniques such as distillation and chromatography to achieve the desired isotopic purity .

化学反応の分析

Types of Reactions

Malathion-d10 undergoes various chemical reactions, including:

Oxidation: This reaction converts malathion-d10 to malaoxon-d10, a more toxic metabolite.

Hydrolysis: In the presence of water, malathion-d10 can hydrolyze to produce diethyl fumarate and dimethyl phosphorothioate.

Substitution: Deuterium atoms in malathion-d10 can be replaced by other atoms or groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Malaoxon-d10: Formed through oxidation.

Diethyl fumarate and dimethyl phosphorothioate: Formed through hydrolysis.

科学的研究の応用

Malathion-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to quantify malathion levels in environmental and biological samples.

Environmental Studies: Helps in tracking the degradation and distribution of malathion in various ecosystems.

Toxicology: Used in studies to understand the toxicokinetics and metabolism of malathion in different organisms.

Pharmacology: Assists in the development of antidotes and treatments for malathion poisoning.

類似化合物との比較

Similar Compounds

Malathion: The non-deuterated form, widely used as an insecticide.

Malaoxon: The oxidized metabolite of malathion, more toxic than the parent compound.

Parathion: Another organophosphate insecticide with similar mechanisms of action.

Uniqueness

Malathion-d10 is unique due to its deuterium labeling, which makes it particularly useful in analytical applications requiring precise quantification. The presence of deuterium atoms provides a distinct mass difference, allowing for accurate differentiation from non-deuterated compounds in mass spectrometry .

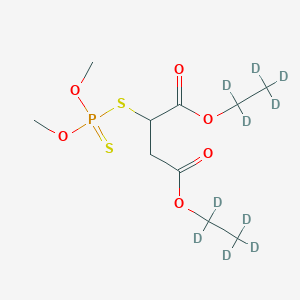

生物活性

Malathion D10, known chemically as S-[1,2-bis(ethoxy-d5-carbonyl)ethyl] O,O-dimethyl phosphorodithioate , is an organophosphate insecticide widely used in agricultural practices. This article explores the biological activity of Malathion D10, focusing on its toxicological effects, mechanisms of action, and potential therapeutic interventions.

- Chemical Formula : C10H19O6PS2

- Molecular Weight : 234.42 g/mol

- CAS Number : 347841-48-9

Malathion D10 is characterized by its d10 isotopic labeling, which allows for tracking its metabolic pathways and environmental fate.

Malathion acts primarily by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors, which can cause neurotoxicity.

Cytotoxicity Studies

Research has demonstrated that exposure to Malathion D10 can lead to significant cytotoxic effects in various cell types. A study using bovine brain microvascular endothelial cells (BMECs) and rat brain microvascular endothelial cells (RBE4) assessed the cytotoxicity of Malathion and its metabolite malaoxon:

- Concentration Range : 0.01 μM to 1 mM

- Cytotoxic Concentrations : Malathion at 10 μM was selected for further assessments based on minimal cytotoxicity observed in preliminary tests .

The study found that Malathion disrupts blood-brain barrier integrity and increases oxidative stress markers in treated cells.

Oxidative Stress Parameters

A recent study evaluated the impact of Malathion on oxidative stress parameters in insects. The results indicated:

- Lipid Peroxidation : Increased by 3.11-fold at a concentration of 0.015 mg/ml compared to control.

- Antioxidant Enzyme Activity : Superoxide dismutase (SOD) and catalase (CAT) activities were significantly elevated in treated groups, indicating a compensatory response to oxidative stress .

| Parameter | Control Group | 0.005 mg/ml | 0.015 mg/ml |

|---|---|---|---|

| Lipid Peroxidation | Baseline | Increased | Increased |

| SOD Activity | Low | High | Higher |

| CAT Activity | Low | High | Higher |

Therapeutic Interventions

Given the toxic effects associated with Malathion exposure, several studies have explored potential therapeutic agents to mitigate its adverse impacts. Notably, essential oils from thyme and oregano have shown promise:

特性

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethyl) 2-dimethoxyphosphinothioylsulfanylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i1D3,2D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSJBGJIGXNWCI-JKSUIMTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)OC([2H])([2H])C([2H])([2H])[2H])SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028077 | |

| Record name | Malathion-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347841-48-9 | |

| Record name | 1,4-Di(ethyl-1,1,2,2,2-d5) 2-[(dimethoxyphosphinothioyl)thio]butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347841-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malathion-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347841-48-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。